L-156903

Description

Properties

CAS No. |

116740-51-3 |

|---|---|

Molecular Formula |

C35H41N7O5S |

Molecular Weight |

671.8 g/mol |

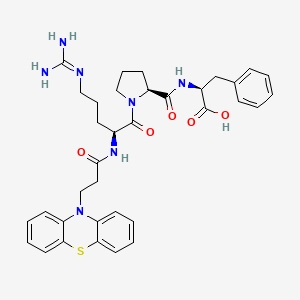

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C35H41N7O5S/c36-35(37)38-19-8-12-24(39-31(43)18-21-41-26-13-4-6-16-29(26)48-30-17-7-5-14-27(30)41)33(45)42-20-9-15-28(42)32(44)40-25(34(46)47)22-23-10-2-1-3-11-23/h1-7,10-11,13-14,16-17,24-25,28H,8-9,12,15,18-22H2,(H,39,43)(H,40,44)(H,46,47)(H4,36,37,38)/t24-,25-,28-/m0/s1 |

InChI Key |

BMRQFRNJRZLTND-VBOOUTDYSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

116740-51-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 156903 L-156,903 N-(1-(N(2)-(1-oxo-3-(1-H-phenothiazin-10-yl)propyl)arginyl)-prolyl)-phenylalanine |

Origin of Product |

United States |

Foundational & Exploratory

L-156,903 and the Neurotensin Receptor: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of non-peptide antagonists for the neurotensin receptor 1 (NTS1), with a focus on the well-characterized compounds SR 48692 and SR 142948A as exemplary models in the absence of publicly available binding data for L-156,903. Neurotensin, a tridecapeptide, plays a crucial role in a variety of physiological processes within the central nervous and gastrointestinal systems, making its receptors significant targets for therapeutic intervention.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities of the selective NTS1 receptor antagonists SR 48692 and SR 142948A, expressed as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values have been determined through competitive radioligand binding assays.

| Compound | Receptor/Tissue | Radioligand | Ki (nM) | Reference |

| SR 48692 | NTS1 | [125I]-Neurotensin | 2.6 ± 0.52 | [1] |

| SR 48692 | 10-day-old mouse brains | [3H] or [125I]neurotensin | 3.9 | [2] |

| SR 48692 | HT-29 cells | [3H] or [125I]neurotensin | 8.6 | [2] |

| Neurotensin | Rat NT receptor (transfected LTK- cells) | [3H]SR 48692 | 0.22 (high affinity), 57 (low affinity) | [3] |

| Compound | Receptor/Tissue | Radioligand | IC50 (nM) | Reference |

| SR 48692 | HT29 cell membranes | [125I]-Neurotensin | 15.3 | |

| SR 48692 | N1E115 cell membranes | [125I]-Neurotensin | 20.4 | |

| SR 48692 | Guinea pig brain | 125I-labeled neurotensin | 0.99 ± 0.14 | [4] |

| SR 48692 | Rat mesencephalic cells | 125I-labeled neurotensin | 4.0 ± 0.4 | [4] |

| SR 48692 | COS-7 cells (transfected rat brain receptor) | 125I-labeled neurotensin | 7.6 ± 0.6 | [4] |

| SR 48692 | Newborn mouse brain | 125I-labeled neurotensin | 13.7 ± 0.3 | [4] |

| SR 48692 | Newborn human brain | 125I-labeled neurotensin | 17.8 ± 0.9 | [4] |

| SR 48692 | Adult human brain | 125I-labeled neurotensin | 8.7 ± 0.7 | [4] |

| SR 48692 | HT-29 cells | 125I-labeled neurotensin | 30.3 ± 1.5 | [4] |

| SR 142948A | h-NTR1-CHO cells | [125I-Tyr3]NT | 1.19 | [5] |

| SR 142948A | HT-29 cells | [125I-Tyr3]NT | 0.32 | [5] |

| SR 142948A | Adult rat brain | [125I-Tyr3]NT | 3.96 | [5] |

| SR 142948A | Human umbilical vein endothelial cells | [125I]-neurotensin | 0.24 ± 0.01 | [6] |

| SR 142948A | HT 29 cells (inositol monophosphate formation) | 3.9 | [7] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for neurotensin receptor antagonists is predominantly achieved through competitive radioligand binding assays. The following protocol provides a generalized methodology based on cited literature.

Objective: To determine the affinity (Ki) of a test compound (e.g., L-156,903, SR 48692) for the neurotensin receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Biological Material: Cell membranes from cell lines expressing the neurotensin receptor (e.g., HT-29, CHO, N1E115) or brain tissue homogenates.

-

Radioligand: A high-affinity radiolabeled neurotensin receptor ligand, such as [125I]-Neurotensin or [3H]SR 48692.

-

Test Compound: Unlabeled antagonist (e.g., L-156,903, SR 48692) at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled neurotensin to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl2) and protease inhibitors.

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA).

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed amount of membrane preparation.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the test compound or the non-specific binding control.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competitor.

-

Non-specific Binding: Radioactivity in the presence of a high concentration of unlabeled neurotensin.

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

The specific binding data is then plotted against the logarithm of the test compound concentration to generate a competition curve.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Neurotensin Receptor Signaling Pathway

The neurotensin receptor 1 (NTS1) is a G protein-coupled receptor (GPCR). Upon binding of an agonist like neurotensin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. NTS1 primarily couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses. An antagonist like L-156,903 or SR 48692 would bind to the NTS1 receptor and prevent the initiation of this signaling cascade by blocking the binding of neurotensin.

References

- 1. Regulation of the neurotensin NT1 receptor in the developing rat brain following chronic treatment with the antagonist SR 48692 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of the nonpeptide neurotensin antagonist, SR 48692, on the pharmacological effects of neurotensin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Oxytocin Antagonist: Unraveling the Mechanism of L-156,903

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-156,903 is identified within the scientific literature as a non-peptide antagonist of the oxytocin receptor. As a member of this therapeutic class, its primary mechanism of action is centered on the competitive inhibition of oxytocin, a neuropeptide hormone pivotal in uterine contractions during labor and milk ejection during lactation. The development of potent and selective oxytocin antagonists has been a significant focus in obstetric medicine, with the primary goal of managing preterm labor. While the body of publicly available research on L-156,903 is not as extensive as for other compounds in its class, such as atosiban or L-368,899, this guide synthesizes the available information to provide a comprehensive technical overview of its presumed mechanism of action and the experimental context for its evaluation.

Core Mechanism of Action: Competitive Antagonism at the Oxytocin Receptor

The principal mechanism of action for L-156,903 is its function as a competitive antagonist at the oxytocin receptor (OTR). The OTR is a class A G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the uterus (myometrium).

Signaling Pathway of Oxytocin Receptor Activation

To understand the action of L-156,903, it is crucial to first delineate the signaling cascade initiated by the endogenous ligand, oxytocin.

Caption: Oxytocin Receptor Signaling Pathway leading to uterine contraction.

Inhibition by L-156,903

L-156,903, as a competitive antagonist, is presumed to bind to the same orthosteric site on the oxytocin receptor as oxytocin itself. However, this binding event does not induce the necessary conformational change in the receptor to activate the downstream signaling cascade. By occupying the binding site, L-156,903 effectively blocks oxytocin from binding and initiating the Gq/11 protein-mediated pathway. This inhibition prevents the generation of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium, which is the final common pathway for myometrial cell contraction.

Caption: Competitive antagonism of the Oxytocin Receptor by L-156,903.

Quantitative Data

| Parameter | Description | Expected Range for a Potent Antagonist |

| Ki (nM) | Inhibition constant; a measure of binding affinity. Lower values indicate higher affinity. | 1 - 50 nM |

| IC50 (nM) | Concentration of the antagonist that inhibits 50% of the specific binding of a radiolabeled ligand. | 1 - 100 nM |

| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. | 7.0 - 9.0 |

Experimental Protocols

The characterization of a novel oxytocin receptor antagonist like L-156,903 would have involved a series of standardized in vitro and in vivo experimental protocols.

In Vitro Characterization

1. Radioligand Binding Assay (Competitive Inhibition)

-

Objective: To determine the binding affinity (Ki) of L-156,903 for the oxytocin receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human oxytocin receptor (e.g., HEK293-hOTR cells or pregnant human myometrium).

-

Assay Components:

-

Radioligand: Typically [³H]-oxytocin or a high-affinity radio-iodinated antagonist.

-

Test Compound: L-156,903 at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin.

-

-

Incubation: The membrane preparation, radioligand, and test compound are incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of L-156,903 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

2. In Vitro Functional Assay (Inhibition of Oxytocin-Induced Uterine Contraction)

-

Objective: To determine the functional potency (pA2) of L-156,903 in a physiologically relevant tissue.

-

Methodology:

-

Tissue Preparation: Uterine strips are isolated from estrogen-primed rats.

-

Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂/5% CO₂.

-

Contraction Measurement: Isometric contractions are recorded using a force-displacement transducer.

-

Experimental Protocol:

-

Cumulative concentration-response curves to oxytocin are generated in the absence and presence of increasing concentrations of L-156,903.

-

-

Data Analysis: The rightward shift of the oxytocin concentration-response curve in the presence of L-156,903 is used to calculate the pA2 value via a Schild plot analysis.

-

In Vivo Evaluation

Tocolytic Activity in a Pregnant Animal Model

-

Objective: To assess the efficacy of L-156,903 in suppressing uterine contractions in a living organism.

-

Methodology:

-

Animal Model: Late-term pregnant rats or rhesus monkeys are commonly used.

-

Instrumentation: Animals are instrumented for the recording of intrauterine pressure or myometrial electromyographic (EMG) activity.

-

Experimental Protocol:

-

A baseline of spontaneous or oxytocin-induced uterine activity is established.

-

L-156,903 is administered intravenously or orally.

-

The effect on the frequency and amplitude of uterine contractions is monitored over time.

-

-

Data Analysis: The percentage inhibition of uterine activity is calculated and the duration of action is determined.

-

Conclusion

L-156,903 is a non-peptide oxytocin receptor antagonist designed for the potential management of preterm labor. Its mechanism of action is predicated on the competitive blockade of the oxytocin receptor, thereby inhibiting the downstream signaling cascade that leads to uterine contractions. While specific quantitative data for L-156,903 are not widely published, its pharmacological profile would have been established through a standard battery of in vitro binding and functional assays, as well as in vivo models of tocolytic activity. Further disclosure of data from preclinical and any potential clinical studies would be necessary to fully elucidate the therapeutic potential of this compound.

L-156,903 as a Neurotensin Antagonist: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific biological data for the compound L-156,903. Therefore, this guide utilizes the well-characterized, potent, and selective non-peptide neurotensin receptor 1 (NTSR1) antagonist, SR48692 , as a representative surrogate to illustrate the principles of neurotensin antagonism, experimental characterization, and relevant signaling pathways.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1) and the lower-affinity neurotensin receptor 2 (NTSR2). NT is implicated in various physiological processes, including pain perception, thermoregulation, and the modulation of dopaminergic pathways. Consequently, antagonists of NT receptors are valuable research tools and hold therapeutic potential for various disorders, including schizophrenia, Parkinson's disease, and certain types of cancer.

L-156,903, chemically identified as (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid, is a non-peptide molecule designed to act as a neurotensin antagonist. This guide provides a technical overview of the core concepts related to the characterization of such an antagonist, using SR48692 as a practical exemplar.

Quantitative Data Presentation

The binding affinity of a neurotensin antagonist is a critical parameter for its characterization. This is typically determined through competitive radioligand binding assays, where the antagonist's ability to displace a radiolabeled ligand from the neurotensin receptor is measured. The data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand. The inhibition constant (Ki) or apparent affinity (Ke) can be derived from the IC50 value and provides a measure of the antagonist's affinity for the receptor.

Below is a summary of the binding affinities for the representative NTSR1 antagonist, SR48692, in various in vitro systems.

| Preparation | Radioligand | Parameter | Value (nM) | Reference |

| Guinea Pig Brain | [¹²⁵I]-Neurotensin | IC50 | 0.99 ± 0.14 | [1] |

| Rat Mesencephalic Cells | [¹²⁵I]-Neurotensin | IC50 | 4.0 ± 0.4 | [1] |

| COS-7 Cells (rat NTSR1) | [¹²⁵I]-Neurotensin | IC50 | 7.6 ± 0.6 | [1] |

| HT-29 Cells | [¹²⁵I]-Neurotensin | IC50 | 15.3 | |

| N1E115 Cells | [¹²⁵I]-Neurotensin | IC50 | 20.4 | |

| NCI-H209 Cells | [¹²⁵I]-Neurotensin | IC50 | 200 | [2] |

| NCI-H209 Cells | [³H]-SR48692 | IC50 | 20 | [2] |

| LTK- Cells (rat NTSR1) | [³H]-SR48692 | Kd | 3.4 | [3] |

Experimental Protocols

The characterization of a neurotensin antagonist like L-156,903 involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects. The following are detailed methodologies for key experiments, using SR48692 as a representative compound.

Radioligand Binding Assay

This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the neurotensin receptor.

Objective: To determine the binding affinity (IC50, Ki) of the antagonist for NTSR1.

Materials:

-

Cell membranes prepared from cells expressing NTSR1 (e.g., HT-29, NCI-H209, or transfected cell lines).

-

Radioligand: [¹²⁵I]-Neurotensin or [³H]-SR48692.

-

Unlabeled antagonist (e.g., L-156,903 or SR48692) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Gamma counter or liquid scintillation counter.

Procedure:

-

Incubation: In a microcentrifuge tube or 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled antagonist.

-

Total and Non-specific Binding: Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled neurotensin).

-

Incubation Conditions: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60 minutes) to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the ability of an antagonist to block the neurotensin-induced production of inositol phosphates, a downstream signaling event of NTSR1 activation.

Objective: To assess the functional antagonist activity of the compound.

Materials:

-

Intact cells expressing NTSR1.

-

[³H]-myo-inositol.

-

Agonist: Neurotensin.

-

Antagonist (e.g., L-156,903 or SR48692).

-

Lithium chloride (LiCl) solution.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Plate the cells and incubate them with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate them with various concentrations of the antagonist for a defined period.

-

Stimulation: Add LiCl (to inhibit inositol monophosphatase) followed by the neurotensin agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubation: Incubate for a specific time (e.g., 30-60 minutes) to allow for IP accumulation.

-

Extraction: Terminate the reaction by adding a solution like perchloric acid or trichloroacetic acid to extract the inositol phosphates.

-

Purification: Neutralize the extracts and apply them to Dowex anion-exchange columns to separate the [³H]-inositol phosphates from other radiolabeled molecules.

-

Elution and Quantification: Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid) and quantify the radioactivity by liquid scintillation counting.

-

Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the antagonist concentration to determine the IC50 for the inhibition of the neurotensin response.

Functional Assay: Calcium Mobilization

This assay measures the antagonist's ability to block the neurotensin-induced increase in intracellular calcium concentration ([Ca²⁺]i), another key downstream event of NTSR1 activation.

Objective: To determine the functional potency of the antagonist in blocking calcium signaling.

Materials:

-

Cells expressing NTSR1.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Agonist: Neurotensin.

-

Antagonist (e.g., L-156,903 or SR48692).

-

A fluorescence plate reader or a fluorometer.

Procedure:

-

Cell Loading: Plate the cells and load them with a calcium-sensitive fluorescent dye in a suitable buffer. The AM ester form of the dye allows it to cross the cell membrane.

-

De-esterification: Incubate the cells to allow intracellular esterases to cleave the AM group, trapping the fluorescent dye inside the cells.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding any stimulants.

-

Antagonist Pre-incubation: Add various concentrations of the antagonist and incubate for a short period.

-

Agonist Stimulation: Add the neurotensin agonist and immediately begin recording the fluorescence intensity over time.

-

Data Acquisition: The fluorescence intensity will increase as intracellular calcium levels rise upon receptor activation.

-

Data Analysis: The antagonist's effect is measured as the inhibition of the peak fluorescence response induced by the agonist. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50.[2]

Signaling Pathways and Visualization

Neurotensin receptor 1 (NTSR1) is a canonical G protein-coupled receptor that primarily couples to the Gq/11 family of G proteins. Upon binding of neurotensin, NTSR1 undergoes a conformational change that activates Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. A neurotensin antagonist like L-156,903 or SR48692 binds to NTSR1 and prevents the binding of neurotensin, thereby blocking this entire signaling cascade.

Caption: Neurotensin Signaling Pathway and Antagonist Action.

Experimental Workflow Visualization

The characterization of a novel neurotensin antagonist typically follows a structured workflow, progressing from initial in vitro screening to more complex cellular and in vivo models. This ensures a thorough evaluation of the compound's potency, selectivity, and potential therapeutic efficacy.

References

- 1. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Case of L-156903: A Search for a Lost Scientific History

Despite a comprehensive investigation into the discovery and history of the chemical entity designated as L-156903, this report concludes that there is a significant absence of publicly available scientific literature, experimental data, and historical records pertaining to this compound. While its chemical identity has been established, the narrative of its origins, biological activity, and development remains elusive, preventing the creation of an in-depth technical guide as initially requested.

Initial inquiries into this compound were met with misleading information, highlighting the challenges of tracing non-commercial or early-stage research compounds. Early search results erroneously pointed towards patents for authentication methods and unrelated chemical compounds. However, persistent investigation ultimately unearthed the correct chemical identity of this compound.

Chemical Identity and Properties

This compound is identified by the CAS number 116740-51-3. Its formal chemical name is (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid. The compound is also referred to by the synonyms L156903 and L 156903.

A summary of the available physicochemical properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 116740-51-3 |

| Molecular Formula | C35H41N7O5S |

| Molecular Weight | 671.81 g/mol |

| Chemical Name | (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

| Synonyms | L156903, L 156903 |

The Search for a Scientific Narrative

Following the successful identification of this compound, an exhaustive search for its discovery, history, and biological profile was undertaken. This involved querying extensive scientific databases and patent libraries using its CAS number, chemical name, and various permutations of relevant keywords. The objective was to locate primary research articles, review papers, patents, or any other documentation that would shed light on:

-

The individual or research group that first synthesized or isolated this compound.

-

The institution or company where the discovery took place.

-

The intended biological target or therapeutic area of research.

-

Experimental protocols detailing its synthesis and biological evaluation.

-

Quantitative data from in vitro or in vivo studies (e.g., binding affinities, efficacy, pharmacokinetic parameters).

-

Associated signaling pathways or mechanisms of action.

Despite these targeted efforts, no specific scientific publications or patents detailing the discovery, development, or biological activity of this compound could be retrieved. The compound is listed in the catalogs of some chemical suppliers as a "bioactive chemical," but these listings do not provide any substantive data or references to primary literature.

Unanswered Questions and a Cold Trail

The absence of information on this compound leads to several hypotheses:

-

An Internal Research Compound: this compound may have been an internal discovery code for a compound synthesized within a pharmaceutical company or research institution that was ultimately not pursued or published.

-

A Niche and Undocumented Tool Compound: It could be a highly specific research tool with a very narrow application, the details of which were only disseminated within a small, specialized research community and never formally published.

-

An Error in Designation: There is a possibility that the designation "this compound" is an anomaly or an error in the public domain, though its consistent association with a specific chemical structure makes this less likely.

Due to the lack of available data, it is not possible to provide the requested detailed experimental protocols, quantitative data tables, or visualizations of signaling pathways. The scientific story of this compound, for now, remains unwritten in the public record. Further investigation would require access to internal, unpublished archives of chemical and pharmaceutical research, which are not publicly accessible.

L-156903: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-156903 is a non-peptidic small molecule identified as a potent inhibitor of the neurotensin receptor. This guide provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its mechanism of action as a neurotensin receptor antagonist. Detailed methodologies for key experimental procedures, namely radioligand binding assays and calcium mobilization assays, are presented to facilitate the characterization of this and similar compounds. Furthermore, the intricate signaling pathways associated with the neurotensin 1 receptor (NTS1), the primary target of this compound, are elucidated and visualized. This document serves as a crucial resource for researchers investigating the neurotensin system and for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is chemically defined as (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₁N₇O₅S | [1] |

| Molecular Weight | 671.81 g/mol | [1] |

| CAS Number | 116740-51-3 | [1] |

| Appearance | Solid | [1] |

| Density | 1.39 g/cm³ | [1] |

| LogP | 6.105 | [1] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 14 | [1] |

| SMILES | N/C(=N/CCC--INVALID-LINK--C(=O)O)=O)=O">C@@HNC(CCN1C2=CC=CC=C2SC2=CC=CC=C12)=O)/N | [1] |

| InChI Key | BMRQFRNJRZLTND-VBOOUTDYSA-N | [1] |

Biological Activity and Mechanism of Action

This compound functions as an antagonist of the neurotensin receptors, effectively blocking the binding of the endogenous neuropeptide, neurotensin. While specific quantitative data on its binding affinity (e.g., IC₅₀ or Kᵢ) are not widely published, it is characterized as a potent inhibitor, suggesting a high affinity for its target, which is likely the high-affinity neurotensin receptor 1 (NTS1).

Neurotensin 1 Receptor (NTS1) Signaling Pathways

The NTS1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes to initiate diverse intracellular signaling cascades. As an antagonist, this compound is presumed to inhibit these agonist-induced pathways. The principal signaling pathways activated by NTS1 are:

-

Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: Activation of this pathway results in the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.

-

Gαs Pathway: In certain cellular environments, NTS1 can also couple to Gαs, stimulating adenylyl cyclase and thereby increasing cAMP levels.

-

β-Arrestin Pathway: Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. This leads to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling, including the mitogen-activated protein kinase (MAPK) cascade (ERK1/2).

Experimental Protocols

The inhibitory properties of this compound can be quantitatively assessed using standard pharmacological assays. The following sections provide detailed methodologies for a radioligand binding assay to determine binding affinity and a calcium mobilization assay to measure functional antagonism.

Radioligand Binding Assay

This competitive binding assay quantifies the ability of this compound to displace a radiolabeled ligand from the NTS1 receptor.

Methodology:

-

Membrane Preparation:

-

Cells overexpressing the NTS1 receptor (e.g., HEK293 or CHO cells) are harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.

-

-

Competitive Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Neurotensin) is incubated with the cell membranes in the presence of a range of concentrations of this compound.

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled neurotensin) are included.

-

The incubation is carried out at a specified temperature until equilibrium is reached.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound from free radioligand.

-

The filters are washed with ice-cold buffer to minimize non-specific binding.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The specific binding data are plotted against the logarithm of the this compound concentration and fitted to a sigmoidal curve to determine the IC₅₀ value.

-

The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This cell-based functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by neurotensin.

Methodology:

-

Cell Preparation:

-

NTS1-expressing cells are seeded in a 96-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

The cells are washed to remove extracellular dye.

-

The cells are pre-incubated with various concentrations of this compound.

-

The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded.

-

A fixed concentration of neurotensin (e.g., EC₈₀) is added to all wells, and the fluorescence is monitored in real-time.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of this compound.

-

The response is plotted against the logarithm of the this compound concentration.

-

The data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value for the inhibition of the calcium response.

-

Conclusion

This compound is a significant pharmacological tool for the study of the neurotensin signaling system. Its nature as a potent, non-peptidic antagonist of the neurotensin receptor makes it a valuable probe for elucidating the roles of neurotensin in health and disease, and a potential starting point for the development of novel therapeutics. The detailed experimental protocols provided herein offer a robust framework for the characterization of this compound and other modulators of the neurotensin receptors. Further investigations are warranted to establish a more precise pharmacological profile, including receptor subtype selectivity and in vivo efficacy.

References

Unveiling the In Vitro Biological Activity of L-156,903: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-156,903 has been identified as a potent inhibitor of farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FPTase a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the in vitro biological activity of L-156,903, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant signaling pathways and workflows.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of L-156,903 against farnesyl-protein transferase has been determined through various in vitro assays. The following table summarizes the key quantitative data available for L-156,903.

| Parameter | Value | Assay Conditions | Target Enzyme | Substrate(s) |

| IC50 | Data not available in public literature | Presumably determined by measuring the inhibition of farnesyl pyrophosphate transfer to a protein or peptide substrate. | Farnesyl-Protein Transferase (FPTase) | Farnesyl pyrophosphate (FPP), Ras-derived peptide |

| Ki | Data not available in public literature | Typically determined through kinetic analysis of enzyme inhibition. | Farnesyl-Protein Transferase (FPTase) | Farnesyl pyrophosphate (FPP), Ras-derived peptide |

Note: Despite extensive searches, specific IC50 and Ki values for L-156,903 were not found in the publicly available scientific literature. The table structure is provided as a template for when such data becomes accessible.

Core Mechanism of Action: Inhibition of Farnesyl-Protein Transferase

L-156,903 exerts its biological effect by inhibiting the enzyme farnesyl-protein transferase (FPTase). This inhibition prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue located in the C-terminal CAAX box of target proteins, most notably Ras.

Impact on Downstream Signaling: The Ras Pathway

By preventing Ras farnesylation, L-156,903 effectively blocks its localization to the cell membrane. This mislocalization prevents Ras from being activated by upstream signals (e.g., from receptor tyrosine kinases) and subsequently blocks the activation of downstream effector pathways, such as the Raf-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are generalized protocols for key experiments used to characterize FPTase inhibitors like L-156,903.

Farnesyl-Protein Transferase (FPTase) Activity Assay

This assay is fundamental to determining the inhibitory potency of compounds against FPTase.

Objective: To measure the enzymatic activity of FPTase and the inhibitory effect of L-156,903.

Principle: The assay quantifies the transfer of a radiolabeled or fluorescently tagged farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate (e.g., a Ras-derived peptide).

Materials:

-

Purified recombinant FPTase

-

Farnesyl pyrophosphate (FPP)

-

[³H]-FPP or fluorescently labeled FPP

-

Peptide substrate (e.g., biotinylated-K-Ras C-terminal peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)

-

L-156,903 (dissolved in a suitable solvent, e.g., DMSO)

-

Scintillation counter or fluorescence plate reader

-

Streptavidin-coated plates or beads (for capture-based assays)

Procedure (Scintillation Proximity Assay - SPA):

-

Prepare a reaction mixture containing assay buffer, FPTase, and the peptide substrate in the wells of a streptavidin-coated microplate.

-

Add varying concentrations of L-156,903 or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding [³H]-FPP.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

During incubation, the biotinylated peptide substrate is captured by the streptavidin-coated plate. If farnesylation occurs, the [³H]-farnesyl group is brought into close proximity to the scintillant embedded in the plate, generating a light signal.

-

Terminate the reaction (e.g., by adding a stop solution containing EDTA).

-

Measure the signal using a scintillation counter.

-

Calculate the percent inhibition for each concentration of L-156,903 and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay

These assays assess the cytostatic or cytotoxic effects of L-156,903 on cancer cell lines.

Objective: To determine the effect of L-156,903 on the growth and viability of tumor cells in vitro.

Principle: Various methods can be employed, including those that measure metabolic activity (e.g., MTT, XTT assays), which correlates with the number of viable cells, or direct cell counting.

Materials:

-

Cancer cell lines (e.g., those with known Ras mutations)

-

Complete cell culture medium

-

L-156,903

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a detergent solution)

-

96-well cell culture plates

-

Microplate reader

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of L-156,903 for a specified duration (e.g., 72 hours). Include vehicle-treated and untreated controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan precipitate.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

L-156903 Target Validation Studies: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-156903 is identified as a growth hormone secretagogue (GHS), a class of compounds that stimulate the release of growth hormone. The primary molecular target for this class of compounds is the Ghrelin Receptor , also known as the Growth Hormone Secretagogue Receptor (GHSR). This technical guide consolidates the current understanding of the ghrelin receptor as the target for GHS compounds like this compound, detailing the validation process, experimental methodologies, and associated signaling pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide utilizes data from well-characterized GHSs to illustrate the target validation process.

Introduction to Growth Hormone Secretagogues and the Ghrelin Receptor

Growth hormone secretagogues are a class of synthetic molecules that stimulate the secretion of growth hormone (GH).[1][2] They act through the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR).[3] The endogenous ligand for this receptor is ghrelin, a peptide hormone predominantly produced by the stomach.[3] The discovery of synthetic GHSs preceded the identification of ghrelin, a process known as reverse pharmacology.[1] this compound belongs to a series of non-peptidyl GHSs developed to mimic the action of ghrelin.

The Ghrelin Receptor (GHSR) as the Molecular Target

The ghrelin receptor is the key target for this compound and other GHSs. It is a 7-transmembrane GPCR that, upon activation, initiates a cascade of intracellular signaling events leading to GH release from the pituitary gland.[3][4]

Target Identification and Validation

The validation of the ghrelin receptor as the target for GHSs involved several key experimental approaches:

-

Radioligand Binding Assays: Demonstrating that synthetic GHSs compete with radiolabeled ghrelin for binding to cells or membranes expressing the GHSR.

-

Functional Assays: Showing that GHSs elicit a biological response (e.g., calcium mobilization, inositol phosphate accumulation, or hormone secretion) in cells expressing the GHSR.

-

In Vivo Studies: Observing a physiological effect, such as an increase in plasma GH levels, following administration of the GHS in animal models.[5][6][7][8]

Quantitative Data for Ghrelin Receptor Ligands

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay System |

| Ghrelin | 0.53 ± 0.03 | 23 | COS-7 cells expressing GHSR |

| Ipamorelin | ~1.3 | Not specified | Rat pituitary cells |

| MK-0677 (Ibutamoren) | 1.3 ± 0.09 | Not specified | Rat pituitary cells |

Note: The data presented is a compilation from multiple sources for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the target validation of a GHS like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the ghrelin receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human ghrelin receptor (GHSR1a) are cultured to confluence.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

-

The final membrane pellet is resuspended in a binding buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled ghrelin analog (e.g., [125I]-Ghrelin).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a gamma counter.

-

-

Data Analysis:

-

Competition binding curves are generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to activate the ghrelin receptor and induce an intracellular calcium signal.[2][9][10][11][12]

-

Cell Culture:

-

CHO-K1 or HEK293 cells stably expressing the human ghrelin receptor are seeded into 96- or 384-well plates.

-

-

Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Increasing concentrations of the test compound are added to the wells.

-

Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Dose-response curves are generated by plotting the peak fluorescence response against the compound concentration.

-

The EC50 (the concentration of the compound that produces 50% of the maximal response) is calculated.

-

Signaling Pathways and Visualizations

Activation of the ghrelin receptor by an agonist like this compound initiates a signaling cascade. The primary pathway involves the coupling to Gαq/11 G-proteins.

Ghrelin Receptor Signaling Pathway

Caption: Ghrelin Receptor (GHSR) signaling cascade upon agonist binding.

Experimental Workflow for Target Validation

Caption: Workflow for the target validation of a GHS like this compound.

Conclusion

The validation of the ghrelin receptor as the molecular target for this compound follows a well-established paradigm for G protein-coupled receptor ligands. Through a combination of in vitro binding and functional assays, complemented by in vivo studies measuring physiological responses, the mechanism of action of GHS compounds is robustly characterized. While specific data for this compound remains limited in publicly accessible domains, the methodologies and expected outcomes are clearly defined by the extensive research on the ghrelin receptor system. This guide provides a comprehensive framework for understanding the target validation process for this important class of therapeutic agents.

References

- 1. Growth Hormone Secretagogues as Potential Therapeutic Agents to Restore Growth Hormone Secretion in Older Subjects to Those Observed in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of in vivo growth hormone secretion by leptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Study of the Effects of Different Growth Hormone Doses on Growth and Spatial Performance of Hypophysectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth hormone receptor gene disruption in mature-adult mice improves male insulin sensitivity and extends female lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Age-related changes in the secretion of growth hormone in vivo and in vitro in infantile and prepubertal Holstein bull calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ionbiosciences.com [ionbiosciences.com]

Preclinical Research on L-156903 Remains Undisclosed in Publicly Available Literature

Despite confirmation of its chemical identity, a comprehensive review of scientific databases and public records has yielded no specific preclinical studies for the compound L-156903.

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on this compound will find a notable absence of published research detailing its preclinical evaluation. While the compound is listed by chemical suppliers with the CAS number 116740-51-3 and the chemical name (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid, there is a lack of accessible scientific literature to construct a detailed summary of its biological activity, mechanism of action, or safety profile.

This absence of data prevents the creation of a comprehensive technical guide that would include quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways, as initially requested. The reasons for this lack of information could be numerous, including that this compound may be a compound that is still in the very early stages of development with research yet to be published, that studies may have been conducted privately and not released into the public domain, or that the compound is more commonly known under a different designation that is not readily apparent.

Without any available preclinical data, it is not possible to provide the requested in-depth analysis, including data tables, experimental methodologies, and diagrams of signaling pathways or experimental workflows. Further investigation would be required through private or proprietary databases, should they exist, to uncover any potential research on this compound.

L-156903: An In-Depth Technical Guide on its Core Safety and Toxicity Profile

Disclaimer: Publicly available safety and toxicity data for the research compound L-156903 is extremely limited. This guide provides a comprehensive overview of the known information and a potential safety and toxicity profile inferred from related compounds and its mechanism of action. The information herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as a definitive safety assessment.

Introduction

This compound is a research chemical identified as a potent and selective antagonist of the low-affinity neurotensin receptor (NTS2).[1] Its primary characterization in the scientific literature dates back to a 1988 study by Pettibone et al., which focused on its in vitro binding properties.[1] Due to the absence of dedicated toxicological studies on this compound, this guide will synthesize the available data on the compound and extrapolate potential safety concerns based on the broader class of neurotensin receptor antagonists.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), which are key determinants of its toxicological profile.

| Property | Value | Reference |

| Molecular Formula | C35H41N7O5S | InvivoChem |

| Molecular Weight | 671.81 g/mol | InvivoChem |

| CAS Number | 116740-51-3 | InvivoChem |

| Appearance | Solid | InvivoChem |

| LogP | 6.105 | InvivoChem |

| Hydrogen Bond Donor Count | 5 | InvivoChem |

| Hydrogen Bond Acceptor Count | 8 | InvivoChem |

Pharmacodynamics and Mechanism of Action

This compound functions as an antagonist at neurotensin receptors, with a marked selectivity for the low-affinity binding site, now known as the neurotensin receptor 2 (NTS2).[1] Neurotensin is a neuropeptide involved in a wide array of physiological processes, including pain perception, temperature regulation, and modulation of dopamine signaling. By blocking the action of neurotensin at the NTS2 receptor, this compound can theoretically influence these pathways.

Signaling Pathways

The signaling pathways associated with NTS2 receptor activation are complex and not fully elucidated. Antagonism by this compound would inhibit these downstream effects. A simplified, hypothetical signaling pathway is depicted below.

Caption: Hypothetical signaling cascade of the NTS2 receptor and the inhibitory action of this compound.

In Vitro Data

The primary and only publicly available experimental data for this compound comes from an in vitro radioligand binding study.

Experimental Protocol: [3H]Neurotensin Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for neurotensin receptors in rat brain tissue.

Methodology:

-

Tissue Preparation: Forebrains from male Sprague-Dawley rats were homogenized in a Tris-HCl buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was resuspended.

-

Binding Assay: Aliquots of the membrane preparation were incubated with [3H]neurotensin (a radiolabeled form of neurotensin) and varying concentrations of this compound.

-

Separation and Scintillation Counting: The bound and free radioligand were separated by filtration. The filters were then subjected to liquid scintillation counting to quantify the amount of bound [3H]neurotensin.

-

Data Analysis: The data were analyzed to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) of this compound. Competition binding studies were used to assess its selectivity for high- and low-affinity neurotensin binding sites.

Quantitative Data

The study by Pettibone et al. (1988) demonstrated that this compound potently inhibits [3H]neurotensin binding to rat forebrain membranes with a preference for the low-affinity site.[1]

| Parameter | Tissue | Value |

| Binding Affinity (Kd) | Rat Forebrain Membranes | Not explicitly stated for this compound alone, but shown to have high affinity for the low-affinity NT site (Kd ≈ 5.0 nM) |

| Selectivity | Rat Forebrain Membranes | Substantial selectivity for the 'low' affinity neurotensin site |

Safety and Toxicity Profile (Inferred)

As no direct toxicological studies on this compound have been published, the following sections outline a potential safety profile based on related neurotensin receptor antagonists.

Potential Off-Target Effects

Given its chemical structure, which includes a phenothiazine-like moiety, this compound could potentially interact with other receptors, such as dopamine and serotonin receptors, which are common off-targets for phenothiazines. Such interactions could lead to a range of central nervous system (CNS) side effects.

Insights from Related Compounds

-

SR 48692: Another neurotensin receptor antagonist, was reported to be well-tolerated in a six-week study with no significant adverse effects or intrinsic toxicity noted.

-

Levocabastine: An antihistamine that also acts as a selective antagonist for the NTS2 receptor, is known to cause side effects in humans, including visual disturbances and dry mouth. Preclinical studies in rats have indicated that levocabastine can impair mitochondrial function.

-

Dynorphin: A peptide that also interacts with neurotensin binding sites, has been associated with neurotoxicity at high concentrations through its interaction with NMDA receptors.

These findings suggest that while some neurotensin receptor antagonists appear to have a favorable safety profile, others can induce side effects and cellular toxicity. The specific toxicological profile of this compound remains to be determined.

Proposed Experimental Workflow for Preclinical Safety Assessment

The following diagram illustrates a standard preclinical workflow for evaluating the safety and toxicity of a research compound like this compound.

Caption: A generalized workflow for the preclinical safety evaluation of a novel compound.

Conclusion

This compound is a potent and selective antagonist of the NTS2 receptor with well-characterized in vitro binding properties. However, a significant data gap exists regarding its safety and toxicity profile. Based on the analysis of related compounds, potential areas of concern could include off-target CNS effects and mitochondrial toxicity. To ascertain the true safety profile of this compound, a comprehensive preclinical toxicology program, as outlined in the proposed workflow, would be necessary. This would involve a battery of in vitro and in vivo studies to assess its potential for cytotoxicity, genotoxicity, cardiovascular toxicity, and other adverse effects. Until such data becomes available, this compound should be handled with the appropriate precautions for a research compound with an unknown toxicological profile.

References

Methodological & Application

Application Notes and Protocols for L-156903 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-156903 is a potent, non-peptidyl growth hormone secretagogue (GHS) that acts as an agonist for the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR). Activation of GHSR stimulates the release of growth hormone (GH) from the pituitary gland, which in turn can lead to increased levels of insulin-like growth factor I (IGF-I). This document provides detailed application notes and a representative experimental protocol for in vivo studies involving this compound, based on available data for closely related compounds with the same mechanism of action, such as MK-0677.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the GHSR, a G-protein coupled receptor. The downstream signaling cascade is multifaceted, leading to the stimulation of growth hormone release.

Representative In Vivo Experimental Protocol

Due to the limited availability of specific published protocols for this compound, the following is a representative protocol adapted from studies on the structurally and functionally similar growth hormone secretagogue, MK-0677. Researchers should optimize this protocol based on their specific experimental needs and institutional guidelines.

Objective

To assess the in vivo efficacy of this compound in stimulating growth hormone (GH) secretion in a rodent model.

Materials

-

This compound

-

Vehicle (e.g., distilled water, 0.5% methylcellulose)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Oral gavage needles

-

Blood collection supplies (e.g., tail vein catheters or capillary tubes)

-

Centrifuge

-

ELISA kits for rat GH and IGF-I

-

Standard laboratory equipment

Experimental Workflow

Procedure

-

Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least one week before the experiment.

-

Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing:

-

Divide animals into treatment and vehicle control groups.

-

Administer this compound or vehicle via oral gavage. The volume should be consistent across all animals (e.g., 5 mL/kg).

-

-

Blood Sampling:

-

Collect a baseline blood sample (t=0) immediately before administration.

-

Collect subsequent blood samples at predetermined time points (e.g., 15, 30, 60, 90, 120, and 240 minutes) post-administration.

-

-

Sample Processing:

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Hormone Analysis:

-

Quantify plasma GH and IGF-I concentrations using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean ± SEM for hormone concentrations at each time point for each group.

-

Determine the area under the curve (AUC) and peak concentration (Cmax) for the GH response.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment group to the vehicle control group.

-

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from in vivo studies of the growth hormone secretagogue MK-0677, which can serve as a reference for designing studies with this compound.

Table 1: In Vivo Efficacy of MK-0677 in Rats

| Parameter | Vehicle Control | MK-0677 (4 mg/kg, oral) | Reference |

| Peak GH Concentration (ng/mL) | ~25 | ~45.7 | [1] |

| GH AUC (ng·min/mL) | ~206 | ~1090 | [1] |

Table 2: In Vivo Efficacy of MK-0677 in Beagles

| Dose (mg/kg, oral) | Peak GH Concentration (ng/mL, mean ± SEM) | Fold Increase vs. Placebo | Reference |

| 0.25 | 10.5 ± 1.9 | 5.3 | [2] |

| 0.50 | 18.0 ± 3.3 | 9.0 | [2] |

| 1.0 | 31.6 ± 5.8 | 15.8 | [2] |

Safety and Considerations

-

Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and with approval from the Institutional Animal Care and Use Committee (IACUC).

-

Dose Selection: The appropriate dose of this compound should be determined through dose-response studies. The data from analogous compounds can inform the initial dose range.

-

Route of Administration: While oral administration is common for these compounds, other routes such as intravenous or subcutaneous injection may be considered depending on the experimental objectives.

-

Pharmacokinetics: It is advisable to conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model.

-

Potential Side Effects: Growth hormone secretagogues can potentially influence other hormones, such as cortisol. It is recommended to monitor for any adverse effects and consider measuring other relevant biomarkers.

References

- 1. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MK-0677, a potent, novel, orally active growth hormone (GH) secretagogue: GH, insulin-like growth factor I, and other hormonal responses in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-156903 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-156903 is a potent and selective non-peptide antagonist of the vasopressin V1a receptor. The vasopressin V1a receptor, a G protein-coupled receptor (GPCR), is a key mediator of the physiological effects of arginine vasopressin (AVP) in the central nervous system and periphery. Its involvement in various physiological processes, including social behavior, anxiety, and cardiovascular function, makes it a significant target for drug discovery and development. These application notes provide a comprehensive guide for the dissolution and use of this compound in in vitro cell culture experiments, ensuring reliable and reproducible results.

Physicochemical and Solubility Data

Proper dissolution of this compound is critical for accurate in vitro studies. Due to its hydrophobic nature, careful selection of a solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

| Property | Data |

| Molecular Formula | C₃₅H₄₁N₇O₅S |

| Molecular Weight | 671.81 g/mol |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) |

| Storage of Powder | Store at -20°C for up to 3 years or at 4°C for up to 2 years. |

| Storage of Solution | Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Application of this compound to Cell Cultures

Important Considerations:

-

DMSO Toxicity: High concentrations of DMSO can be toxic to cells. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, with 0.1% being preferable for most cell lines to avoid off-target effects.[2][3][4][5] A vehicle control (media with the same final concentration of DMSO as the experimental conditions) should always be included in experiments.

-

Cell Line Variability: The sensitivity of different cell lines to DMSO can vary. It is recommended to perform a preliminary dose-response experiment to determine the optimal, non-toxic concentration of DMSO for the specific cell line being used.

Protocol:

-

Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

-

Prepare Intermediate Dilutions (if necessary): Depending on the desired final concentration, it may be necessary to prepare intermediate dilutions of the stock solution in sterile cell culture medium or a suitable buffer (e.g., PBS).

-

Treatment of Cells: Add the appropriate volume of the this compound solution to the cell culture wells to achieve the desired final concentration. Gently mix the plate to ensure even distribution of the compound.

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Vehicle Control: In parallel, treat a set of cells with an equivalent volume of the vehicle (cell culture medium containing the same final concentration of DMSO) to serve as a negative control.

Signaling Pathway of the Vasopressin V1a Receptor

This compound acts as an antagonist to the vasopressin V1a receptor. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Concurrently, DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial binding of AVP to the V1a receptor.

References

Application Notes and Protocols for L-156903 Dosage in Rodent Models

Disclaimer: Extensive literature searches did not yield specific dosage information for L-156903 in rodent models. The following information is provided as a reference for researchers and is based on data for a structurally related CCK-B receptor antagonist, L-365,260. This information should be used as a starting point for dose-finding studies, and optimal dosages for this compound must be determined empirically.

Introduction

This compound is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. CCK-B receptors are implicated in a variety of physiological and pathological processes in the central nervous system, including anxiety, depression, and pain perception. As such, CCK-B antagonists like this compound are valuable tools for preclinical research in these areas. This document provides a summary of available data on a related compound, L-365,260, to guide the initial design of experiments using this compound in rodent models.

Quantitative Data for the Related Compound L-365,260

The following table summarizes dosage information for the CCK-B antagonist L-365,260 in mice from published studies. This data can serve as a preliminary reference for designing dose-response studies for this compound.

| Compound | Animal Model | Application | Route of Administration | Dosage Range | Notes |

| L-365,260 | Mouse | Antidepressant-like effects (Conditioned suppression of motility test) | Not Specified | 0.2 and 2 mg/kg | Decreased motor inhibition in shocked mice. |

| L-365,260 | Mouse | Potentiation of electroacupuncture-induced analgesia | Subcutaneous (s.c.) | 0.125 - 2.0 mg/kg | A maximal effect was observed at 0.5 mg/kg. |

Experimental Protocols

The following are detailed protocols for common experimental procedures involving the administration of compounds to rodents and the assessment of anxiety-like behavior. These are generalized protocols and should be adapted to the specific experimental design.

Preparation of this compound for In Vivo Administration

-

Vehicle Selection: The choice of vehicle will depend on the physicochemical properties of this compound and the intended route of administration. Common vehicles for parenteral administration in rodents include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a mixture of solvents such as DMSO, Tween 80, and saline. For oral administration, solutions or suspensions can be prepared in water, methylcellulose, or other appropriate vehicles.

-

Preparation Protocol (Example for Intraperitoneal Injection):

-

Weigh the required amount of this compound powder using an analytical balance.

-

In a sterile microcentrifuge tube, dissolve the this compound in a minimal amount of a suitable solvent (e.g., DMSO).

-

Add a surfactant such as Tween 80 to aid in solubilization and prevent precipitation.

-

Bring the solution to the final desired volume with sterile saline or PBS. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <10%) to avoid toxicity.

-

Vortex the solution thoroughly to ensure it is homogenous.

-

Filter the solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility before injection.

-

Rodent Administration Techniques

Common routes of administration for rodents include intraperitoneal (IP), subcutaneous (SC), intravenous (IV), and oral gavage (PO).[1][2][3][4][5] The choice of route depends on the desired pharmacokinetic profile of the compound.

-

Intraperitoneal (IP) Injection (Mouse):

-

Restrain the mouse firmly by scruffing the neck and securing the tail.

-

Tilt the mouse to a slight head-down position.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Inject the solution slowly. The typical injection volume for a mouse is 0.1-0.2 mL per 10 grams of body weight.[2]

-

-

Subcutaneous (SC) Injection (Mouse):

-

Gently lift the loose skin over the back of the neck or flank to form a "tent".

-

Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.